molecular formula C23H18O4 B3653953 3,4-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one

3,4-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B3653953
M. Wt: 358.4 g/mol
InChI Key: LTBJBORRPGJKBC-UHFFFAOYSA-N
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Description

3,4-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound with the molecular formula C23H18O4 It is a derivative of chromen-2-one, featuring a naphthalen-2-yl group and an oxoethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a chromene derivative. The chromene derivative can be prepared through a domino three-component coupling reaction involving an aryne precursor, dimethylformamide (DMF), and an active methylene compound such as dimedone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

3,4-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol
  • (4aR,8aR)-1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid
  • (4aR,8aR)-1-ethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid

Uniqueness

3,4-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific structural features, such as the combination of a chromen-2-one core with a naphthalen-2-yl group.

Properties

IUPAC Name

3,4-dimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-14-15(2)23(25)27-22-12-19(9-10-20(14)22)26-13-21(24)18-8-7-16-5-3-4-6-17(16)11-18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBJBORRPGJKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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